4-amino-2-methylbutan-1-ol hydrochloride
Description
4-Amino-2-methylbutan-1-ol hydrochloride is a branched-chain amino alcohol hydrochloride with the molecular formula C₅H₁₄ClNO and a molecular weight of 139.63 g/mol (CAS: EN300-37158251) . Structurally, it consists of a four-carbon backbone with an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 1, and a methyl (-CH₃) branch at position 2. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
89282-63-3 |
|---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination of 2-methylbutan-1-ol: : One common method involves the amination of 2-methylbutan-1-ol. This process typically uses ammonia or an amine source under high pressure and temperature conditions to introduce the amino group.
-
Reductive Amination: : Another method is reductive amination, where 2-methylbutan-1-one is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of 4-amino-2-methylbutan-1-ol hydrochloride often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 4-amino-2-methylbutan-1-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced to form various amines or alcohols, depending on the reducing agent used. For instance, lithium aluminum hydride can reduce it to a primary amine.
-
Substitution: : It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 2-methylbutanal, 2-methylbutanone
Reduction: 4-amino-2-methylbutane
Substitution: 4-chloro-2-methylbutan-1-ol
Scientific Research Applications
Chemistry
In chemistry, 4-amino-2-methylbutan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine
Medically, 4-amino-2-methylbutan-1-ol hydrochloride is explored for its potential therapeutic properties. It is used in the synthesis of drugs that target specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound is used in the manufacture of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it valuable in formulations that require both hydrophilic and hydrophobic characteristics.
Mechanism of Action
The mechanism by which 4-amino-2-methylbutan-1-ol hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-Amino-2-Methylbutan-1-ol Hydrochloride and Analogues
Key Comparative Insights:
Functional Group Diversity: The target compound’s amino alcohol structure contrasts with 1-amino-4-hydroxybutan-2-one hydrochloride (), which replaces the hydroxyl with a ketone, altering reactivity and solubility . Benzamidine hydrochloride () features an aromatic amidine group, enabling interactions with enzymes like trypsin, unlike the aliphatic amino alcohol in the target compound .
Tapentadol hydrochloride () is a complex opioid derivative with a fused bicyclic structure, highlighting its role as an active pharmaceutical ingredient (API) .
Applications: The target compound and 4-methoxy-4-methylpentan-1-amine hydrochloride () serve as synthetic intermediates, often used in multi-step organic reactions .
Q & A
Q. What are the validated synthetic routes for lab-scale preparation of 4-amino-2-methylbutan-1-ol hydrochloride?
The compound is typically synthesized via reaction of 4-amino-2-methylbutan-1-ol with hydrochloric acid under controlled conditions. Key steps include:
- Neutralization of the amino alcohol with HCl in anhydrous ethanol or methanol.
- Precipitation of the hydrochloride salt under ice-cold conditions.
- Purification via recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel for small-scale synthesis) .
Q. How can researchers confirm the molecular identity and purity of 4-amino-2-methylbutan-1-ol hydrochloride?
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm backbone structure (e.g., methyl group at C2, hydroxyl at C1, and amino group at C4).
- Mass Spectrometry (MS): ESI-MS or GC-MS to verify molecular weight (139.63 g/mol) and fragmentation patterns .
- HPLC: Reverse-phase chromatography with UV detection (210–254 nm) to assess purity (>95%) and detect impurities from incomplete salt formation .
Q. What solvents and reaction conditions optimize the stability of this compound during storage?
- Store in anhydrous, airtight containers under inert gas (N/Ar) at −20°C.
- Avoid polar protic solvents (e.g., water) to prevent hydrolysis. Use DMSO or DMF for dissolution in biological assays .
Advanced Research Questions
Q. How do reaction conditions (pH, temperature) influence the yield of 4-amino-2-methylbutan-1-ol hydrochloride during synthesis?
- pH Control: Maintain acidic conditions (pH 2–3) to ensure protonation of the amino group, minimizing side reactions like oxidation.
- Temperature: Reactions performed at 0–5°C reduce thermal degradation of the hydroxyl group. Elevated temperatures (>25°C) may lead to intramolecular cyclization or racemization .
- Troubleshooting Low Yields: Use stoichiometric excess of HCl (1.2–1.5 eq) and monitor reaction progress via TLC (silica gel, eluent: CHCl/MeOH 9:1) .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Impurity Profiling: Compare experimental -NMR with computational predictions (e.g., ACD/Labs or ChemDraw) to identify byproducts like unreacted starting material or oxidation products (e.g., ketone derivatives).
- Dynamic NMR: Investigate conformational flexibility of the hydroxyl and amino groups, which may cause splitting or broadening of signals .
Q. What methodologies assess the biological activity of 4-amino-2-methylbutan-1-ol hydrochloride in neurological studies?
- In Vitro Assays: Screen for neurotransmitter receptor binding (e.g., GABA or NMDA receptors) using competitive radioligand displacement assays.
- Animal Models: Dose-response studies in rodents to evaluate pharmacokinetics (e.g., BBB permeability via LC-MS/MS analysis of plasma/brain homogenates) .
Q. How can researchers optimize enantiomeric purity for chiral synthesis applications?
- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during the amino alcohol precursor synthesis to control stereochemistry .
Data Analysis & Experimental Design
Q. How to design experiments to evaluate the compound’s role in enzyme inhibition?
- Kinetic Studies: Measure IC values via spectrophotometric assays (e.g., inhibition of acetylcholinesterase using Ellman’s reagent).
- Molecular Docking: Simulate binding interactions with target enzymes (e.g., AutoDock Vina) to rationalize structure-activity relationships .
Q. What statistical approaches address variability in biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

